2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide
Description
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-3-14-9-11-15(12-10-14)18-19-21-23(20-18)13-17(24)22(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXRXWEQQBTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide typically involves the cycloaddition reaction of nitriles with azides to form the tetrazole ring. One common method involves the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The resulting tetrazole intermediate is then acylated with N-methyl-N-phenylacetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, although it is generally resistant to mild oxidants.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- N-(2-ethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide
- 3-(tetrazol-5-yl)triazole
Uniqueness
2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its combination of the tetrazole ring with the N-methyl-N-phenylacetamide moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
